(3,4-difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
(3,4-Difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone: is a synthetic organic compound characterized by the presence of a difluorophenyl group and a dimethylpyrazolyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate halogenated precursor under basic conditions.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with a difluorobenzene compound.
Formation of the Methanone Core: The final step involves the formation of the methanone core, typically achieved through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting the methanone to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (3,4-difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological macromolecules can be harnessed to develop new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry
In industry, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism by which (3,4-difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethyl-1H-pyrazol-1-yl)(phenyl)methanone
- (3,4-Difluorophenyl)(1H-pyrazol-1-yl)methanone
- (3,4-Difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Uniqueness
Compared to similar compounds, (3,4-difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to the presence of both difluorophenyl and dimethylpyrazolyl groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific binding affinities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10F2N2O |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
(3,4-difluorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C12H10F2N2O/c1-7-5-8(2)16(15-7)12(17)9-3-4-10(13)11(14)6-9/h3-6H,1-2H3 |
InChI Key |
SMXUBXJQCDXYQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)F)F)C |
Origin of Product |
United States |
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